molecular formula C10H16ClNO3 B15242949 (R)-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride

(R)-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride

Cat. No.: B15242949
M. Wt: 233.69 g/mol
InChI Key: HAJQFHNRBAWMNU-DDWIOCJRSA-N
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Description

®-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a valuable subject of study and utilization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride typically involves several steps, including the protection of functional groups, selective reactions, and purification processes. The exact synthetic route can vary, but it generally involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups in the starting material are protected to prevent unwanted reactions.

    Amination: Introduction of the amino group through a suitable reagent.

    Deprotection: Removal of the protecting groups to yield the desired compound.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

®-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride
  • ®-3-(1-Amino-3-hydroxypropan-2-yl)phenol

Uniqueness

®-4-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69 g/mol

IUPAC Name

4-[(2R)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C10H15NO3.ClH/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12;/h2-4,8,12-13H,5-6,11H2,1H3;1H/t8-;/m1./s1

InChI Key

HAJQFHNRBAWMNU-DDWIOCJRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](CN)CO)O.Cl

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)CO)O.Cl

Origin of Product

United States

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